molecular formula C32H40N8 B8212441 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 185130-32-9

1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No. B8212441
CAS RN: 185130-32-9
M. Wt: 536.7 g/mol
InChI Key: NVFSHTYUVXEYKP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C32H40N8 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10-Tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Metal Complexes : It acts as a potential octadentate ligand for synthesizing iron(II) and cobalt(II) complexes (Bu et al., 2000).

  • Study of Enantiomerization : Its complexes, particularly the 1,4,7,10-tetrakis(2-hydroxyethyl) variant, are useful in studying the enantiomerization of alkaline earth complexes (Dhillon et al., 2000).

  • Preparation of Macrocycle Functionalized Ligands : It is a valuable starting material for preparing functionalized macrocyclic ligands (Dumont et al., 1994).

  • Applications in Organic Synthesis : The 1,4,7,10-tetrakis(2-((4-methoxy)phenoxy)ethyl) variant has potential applications in organic synthesis and chemistry (Zhao et al., 2017).

  • Preparation of Medical Chelators : A variant, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is widely used as an intermediate in preparing medically important DO3A and DOTA metal chelators (Jagadish et al., 2011).

  • Synthesis of Copper(II) Complexes : This compound is used to synthesize copper(II) complexes, providing insights into the coordination chemistry of nitrogen-rich macrocyclic ligands (Bu et al., 1997).

  • Selective Cation Complexation : It shows high complexing capability and marked selectivity for cations with a large ionic radius (Kabachnik et al., 1984).

  • Formation of Stable Alkali Metal Complexes : The pyrazole functionalized variant forms stable complexes with alkali metal cations, creating a unique octa-coordinated environment (Norante et al., 1990).

  • Investigation of Lanthanum(III) Coordination Chemistry : Its complexes with lanthanum(III) offer new insights into the coordination chemistry of nitrogen-rich macrocyclic ligands (Wilson et al., 2015).

properties

IUPAC Name

1,4,7,10-tetrakis(pyridin-2-ylmethyl)-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N8/c1-5-13-33-29(9-1)25-37-17-19-38(26-30-10-2-6-14-34-30)21-23-40(28-32-12-4-8-16-36-32)24-22-39(20-18-37)27-31-11-3-7-15-35-31/h1-16H,17-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSHTYUVXEYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572176
Record name 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)-

CAS RN

185130-32-9
Record name 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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